tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate
Overview
Description
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H21NO2Si. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate, also known as tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate, is a biochemical reagent It’s often used as a biological material or organic compound for life science related research .
Mode of Action
It’s known that carbamates, such as this compound, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active natural products . These compounds serve as significant scaffolds in the synthesis of these products, including those isolated from plants, bacteria, and fungi .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (22738) and melting point (61-62°C), may influence its bioavailability .
Result of Action
Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The compound’s storage temperature (4°c) suggests that it may be sensitive to temperature changes .
Biochemical Analysis
Biochemical Properties
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in the synthesis of complex organic molecules, acting as a protective group for amines during chemical reactions . The nature of these interactions often involves the formation of covalent bonds, which can temporarily modify the structure and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions . These binding interactions can lead to the inhibition or activation of the target biomolecules, resulting in changes in their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with gradual changes in gene expression and enzyme activity observed over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of organic molecules . This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, this compound can influence the balance between anabolic and catabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(trimethylsilyl)prop-2-yn-1-yl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)carbamate
- tert-Butyl (3-(dimethylsilyl)prop-2-yn-1-yl)carbamate
- tert-Butyl (3-(trimethylsilyl)prop-2-yn-1-yl)urethane
Uniqueness
The uniqueness of this compound lies in its stability and reactivity. The presence of the trimethylsilyl group enhances its stability, while the carbamate group provides versatility in chemical reactions. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-(3-trimethylsilylprop-2-ynyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2Si/c1-11(2,3)14-10(13)12-8-7-9-15(4,5)6/h8H2,1-6H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZMLNAEPLSHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499997 | |
Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71592-57-9 | |
Record name | 1,1-Dimethylethyl N-[3-(trimethylsilyl)-2-propyn-1-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71592-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(trimethylsilyl)prop-2-yn-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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